molecular formula C10H8ClNO2S3 B1586155 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide CAS No. 63031-81-2

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Cat. No. B1586155
CAS RN: 63031-81-2
M. Wt: 305.8 g/mol
InChI Key: ZXYFCDGJGFCATN-UHFFFAOYSA-N
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Description



  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub> .

  • It belongs to the class of thiophene derivatives and contains a five-membered ring with one sulfur atom.

  • Thiophene derivatives have diverse applications in industrial chemistry, material science, and pharmacology.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps:

      • Esterification : Starting from 4-chlorobenzoic acid , esterification with methanol occurs.

      • Hydrazination : The intermediate undergoes hydrazination.

      • Salt Formation and Cyclization : Salt formation and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

      • Sulfonyl Chloride Conversion : The intermediate is converted into sulfonyl chloride.

      • Nucleophilic Attack of Amines : Nucleophilic attack of amines results in the title sulfonamides.



    • The structures are confirmed by NMR , IR , and elemental analysis .





  • Molecular Structure Analysis



    • Molecular Formula: C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub>

    • Average Mass: 305.824 Da

    • Monoisotopic Mass: 304.940552 Da





  • Chemical Reactions Analysis



    • The synthesis involves condensation reactions , including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.

    • These reactions are typical and significant for thiophene derivatives.




  • Scientific Research Applications

    Synthesis and Antiviral Activity

    5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide derivatives have been synthesized and demonstrated potential in antiviral activity. Specifically, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown anti-tobacco mosaic virus activity (Chen et al., 2010).

    Urease Inhibition and Antibacterial Properties

    Thiophene sulfonamide derivatives, synthesized via Suzuki cross coupling reaction, exhibit significant urease inhibition and antibacterial activities. For example, the compound 5-Phenylthiophene-2-sulfonamide demonstrated high urease inhibition activity, alongside notable hemolytic and antibacterial properties (Noreen et al., 2017).

    Cytotoxicity in Cancer Research

    In the field of cancer research, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and its derivatives have been studied for their cytotoxic effects on various cancer cell lines, such as human fibrosarcoma, mouse hepatoma, and human breast adenocarcinoma, demonstrating potential as chemotherapeutic agents (Arsenyan et al., 2016).

    Role in Cerebrovasodilation

    Studies have shown that 5-(arylthio)thiophene-2-sulfonamides can be effective in cerebrovasodilation, with specific analogues exhibiting significant anticonvulsant and cerebral blood flow enhancing activities, which could have implications in treating neurological disorders (Barnish et al., 1981).

    Solubilization in Micellar Media

    These compounds have also been investigated for their solubilization behavior in micellar solutions, such as with anionic surfactants. This research is critical in understanding their potential in drug formulation and delivery systems (Saeed et al., 2017).

    Antibacterial Growth Inhibition

    The sulfonamide derivatives of thiophenes, such as 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, have shown promising results as bacterial growth inhibitors, indicating their potential use in developing new antibacterial agents (Bulkacz et al., 1968).

    Ocular Hypotensive Activity

    The derivatives of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide have been found to exhibit topical ocular hypotensive activity, indicating their potential use in treating glaucoma (Prugh et al., 1991).

    Safety And Hazards



    • Acute Toxicity (Oral): Toxicity Category 4

    • Eye Irritation: Category 2

    • Skin Sensitization: Category 1




  • Future Directions



    • Investigate its potential as an antiviral agent in other contexts.

    • Explore modifications to enhance its efficacy and safety.




    Please note that this analysis is based on available information, and further research may provide additional insights. 🌟


    properties

    IUPAC Name

    5-(4-chlorophenyl)sulfanylthiophene-2-sulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H8ClNO2S3/c11-7-1-3-8(4-2-7)15-9-5-6-10(16-9)17(12,13)14/h1-6H,(H2,12,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZXYFCDGJGFCATN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1SC2=CC=C(S2)S(=O)(=O)N)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H8ClNO2S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10381155
    Record name 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10381155
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    305.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

    CAS RN

    63031-81-2
    Record name 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10381155
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
    Reactant of Route 4
    5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

    Citations

    For This Compound
    2
    Citations
    IT Barnish, PE Cross, RP Dickinson… - Journal of Medicinal …, 1981 - ACS Publications
    A series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl) thiophene-2-sulfonamides is described and anticonvulsant activities are listed for the compounds. In most cases, the …
    Number of citations: 25 pubs.acs.org
    CA Luckhurst, I Millichip, B Parker, J Reuberson… - Tetrahedron …, 2007 - Elsevier
    A convenient synthesis of sulfonylureas from carboxylic acids and sulfonamides via an in situ Curtius rearrangement - ScienceDirect Skip to main contentSkip to article Elsevier logo …
    Number of citations: 16 www.sciencedirect.com

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